N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide is a compound that features a cyclohexene ring with a carboxamide group and a bipyridine moiety
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been identified as inhibitors of enzymes, specifically mammalian alpha-amylase, monoamine oxidase (mao), and cyclo-oxygenase (cox) .
Mode of Action
It’s known that chalcones, which share a similar structure, act as activated unsaturated systems in conjugated additions of carbanions in the presence of suitable basic catalysts .
Biochemical Pathways
Similar compounds, such as chalcones, are known to play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
Similar compounds, such as chalcones, have diverse biological and pharmacological properties including anti-bacterial, anticonvulsant, anti-cancer, anti-fungal, antiprotozoal, antimalarial, larvicidal, antifilarial, anti-inflammatory, antioxidant, and antimicrobial effects .
Action Environment
It’s known that the synthesis of similar compounds, such as cyclohexenone derivatives, can be carried out under environmentally benign conditions .
Biochemical Analysis
Biochemical Properties
Cyclohexenones, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . They are very reactive compounds and increase their reactivity due to a keto-ethylinic type (–CO–CH=CH–) conjugated double bond system present in the structure .
Molecular Mechanism
Cyclohexenones, the class of compounds it belongs to, are known to act as activated unsaturated systems in conjugated additions of carbanions in the presence of suitable basic catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide can be achieved through a multi-step process. One common method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This process is efficient, environmentally benign, and proceeds in high yield with short reaction times.
Industrial Production Methods
the principles of green chemistry, such as the use of water/ethanol as solvents and the avoidance of toxic organic solvents and metals, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxymethyl derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxymethyl derivatives, and substituted cyclohexene derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: These compounds share a similar cyclohexene ring structure and are known for their biological and pharmacological properties.
Bicyclic lactone derivatives: These compounds are synthesized from cyclohexenone derivatives and have applications in various fields.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide is unique due to its bipyridine moiety, which enhances its potential as a glycosidase inhibitor and its versatility in chemical reactions .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(16-4-2-1-3-5-16)21-13-14-6-11-20-17(12-14)15-7-9-19-10-8-15/h1-2,6-12,16H,3-5,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMKQOTGDROIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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